molecular formula C23H22O3 B8511665 trityloxy-acetic Acid Ethyl Ester CAS No. 58352-78-6

trityloxy-acetic Acid Ethyl Ester

Cat. No.: B8511665
CAS No.: 58352-78-6
M. Wt: 346.4 g/mol
InChI Key: QDTSIDJCWZNUPD-UHFFFAOYSA-N
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Description

Trityloxy-acetic acid ethyl ester is an organic compound characterized by a triphenylmethoxy (trityloxy) group attached to an acetic acid ethyl ester backbone. Its theoretical molecular formula is C₃₃H₃₀O₃ (assuming the trityloxy group is (C₆H₅)₃CO– and the ester is CH₃COOCH₂CH₃), with a molecular weight of 498.6 g/mol. The bulky trityloxy group imparts significant steric hindrance and hydrophobicity, making the compound less soluble in polar solvents like water.

Properties

CAS No.

58352-78-6

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 2-trityloxyacetate

InChI

InChI=1S/C23H22O3/c1-2-25-22(24)18-26-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3

InChI Key

QDTSIDJCWZNUPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Key Applications
This compound C₃₃H₃₀O₃ 498.6 Aryloxy, ester Low in polar solvents Protecting groups, drug design
Ethyl acetoacetate () C₆H₁₀O₃ 130.14 Ketone, ester Miscible in polar solvents Knoevenagel reactions, solvent
Myristic acid ethyl ester () C₁₆H₃₂O₂ 256.43 Fatty acid ester Insoluble in water Lubricants, biodegradable materials
(Triphenylphosphoranylidene)acetic acid ethyl ester () C₂₂H₂₁O₂P 348.37 Phosphoranylidene, ester Low in water Wittig reactions, organic synthesis
4-Hydroxy-3-methoxy cinnamic acid ethyl ester () C₁₂H₁₄O₄ 234.24 Phenolic ester, aromatic Moderate in ethanol Antioxidant studies, natural product isolation

Critical Analysis of Evidence

  • Gaps : Direct data on this compound is absent in the provided evidence. Properties are inferred from structurally related compounds.
  • Contradictions : Phosphorus-containing esters () have distinct reactivity (e.g., Wittig reactions) compared to purely aromatic esters, limiting direct comparisons.
  • Key Insights : The trityloxy group’s steric bulk likely reduces solubility and enhances stability, contrasting with smaller esters like ethyl acetoacetate, which are more reactive and polar .

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